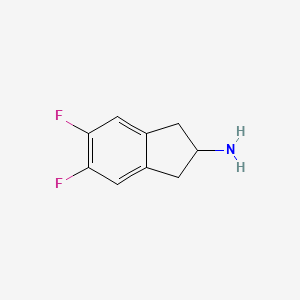

5,6-difluoro-2,3-dihydro-1H-inden-2-amine

Description

Contextualization within Fluorinated Indane Amine Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. arctomsci.compsu.edu In the context of medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. arctomsci.compsu.edu The indane amine framework, a bicyclic structure, provides a conformationally restricted scaffold that is often utilized in the design of bioactive compounds.

The combination of these two features in 5,6-difluoro-2,3-dihydro-1H-inden-2-amine results in a molecule with distinct properties. The two fluorine atoms on the benzene (B151609) ring influence the electron distribution of the aromatic system and can participate in specific interactions, such as hydrogen bonding with biological targets. psu.edu The 2-amino group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger molecular architectures. Research into fluorinated amino acids and their derivatives has shown their importance as building blocks for peptides and other biologically active compounds, highlighting the value of fluorinated amine scaffolds. nih.gov

Significance as a Foundational Scaffold and Building Block in Organic Synthesis

The utility of this compound as a foundational scaffold lies in its role as a key intermediate for constructing more elaborate molecules. Its rigid structure and reactive amino group make it an attractive starting material for creating libraries of compounds for screening in drug discovery programs.

A notable application of this compound is in the synthesis of potential therapeutic agents. For instance, it has been used as a key building block in the development of isoxazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a validated target for antimalarial drugs. acs.orgacs.org In this synthesis, this compound is reacted with a chlorinated isoxazolopyrimidine core to generate novel and potent analogues. acs.orgacs.org This demonstrates the compound's value in accessing complex heterocyclic systems with potential biological activity.

The synthesis of this compound itself has been documented in patent literature, often starting from the corresponding ketone, 5,6-difluoro-2,3-dihydro-1H-inden-1-one. google.comgoogle.com One reported method involves the reaction of the ketone with isoamyl nitrite (B80452) and concentrated hydrochloric acid in methanol. google.comgoogle.com An alternative route involves the formation of an oxime from the ketone, followed by reduction to the amine. googleapis.com

The availability of these synthetic routes, coupled with its demonstrated utility in the synthesis of complex molecules, positions this compound as a significant and versatile building block in modern organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-3-5-1-7(12)2-6(5)4-9(8)11/h3-4,7H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCUGSJAOYAVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC(=C(C=C21)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5,6 Difluoro 2,3 Dihydro 1h Inden 2 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 5,6-difluoro-2,3-dihydro-1H-inden-2-amine reveals two primary disconnection points, leading to logical and accessible starting materials. The primary disconnection is at the C-N bond of the amine, suggesting a precursor such as a ketone or oxime. A further disconnection of the indan (B1671822) ring system points towards appropriately substituted benzene (B151609) derivatives.

Synthesis from Fluorinated Indanone Derivatives

One of the most direct routes to this compound begins with the corresponding fluorinated indanone. The key precursor in this approach is 5,6-difluoro-1-indanone (B68645). chemuniverse.comnih.govepa.gov This intermediate can be synthesized from 3,4-difluorobenzaldehyde. The process involves a condensation reaction with malonic acid, followed by a reduction using a 10% Palladium-on-carbon (Pd-C) catalyst, and subsequent cyclization with polyphosphoric acid to form the indanone ring. yakhak.org

Once 5,6-difluoro-1-indanone is obtained, it can be converted to the target amine through several methods, which will be discussed in subsequent sections. Another related precursor is 5,6-difluoro-2,3-dihydro-1H-inden-2-one. synquestlabs.com

Routes from 2-Aminoindan (B1194107) Scaffolds and Fluorination Strategies

An alternative strategy involves starting with a pre-existing 2-aminoindan scaffold and subsequently introducing the fluorine atoms. This approach can be advantageous if the parent 2-aminoindan is readily available. A patented process describes the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine from 2-aminoindan, which involves protection of the amino group, followed by Friedel-Crafts acylation and reduction steps. google.com A similar strategy could theoretically be adapted for the synthesis of the difluoro analogue, although the directing effects of the fluorine substituents would need to be carefully considered during the fluorination step.

Direct fluorination of an existing indan ring system can be challenging due to the need for regioselective control. However, modern fluorination methods are continually being developed that may offer viable pathways.

General Synthetic Approaches for Dihydroindene Amines

The conversion of the ketone or oxime intermediates to the final amine product can be accomplished through well-established and reliable chemical transformations.

Catalytic Hydrogenation of Oxime Derivatives

A common and effective method for introducing the amine group is through the formation and subsequent reduction of an oxime. Starting from 5,6-difluoro-1-indanone, an oximation reaction can be carried out to form 5,6-difluoro-1-indanone oxime. yakhak.org This oxime can then be subjected to catalytic hydrogenation to yield the desired this compound. yakhak.org This method is often high-yielding and avoids the use of more harsh reducing agents.

Reductive Amination Strategies

Reductive amination offers a direct conversion of a ketone to an amine in a single pot. youtube.com In this approach, 5,6-difluoro-1-indanone would be reacted with an ammonia (B1221849) source in the presence of a reducing agent. yakhak.org The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then immediately reduced to the amine. This method is highly efficient and is a cornerstone of amine synthesis in organic chemistry. youtube.com

Advanced and Stereoselective Synthetic Pathways

The development of stereoselective methods for the synthesis of chiral amines is of significant interest, particularly for pharmaceutical applications. While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided search results, general principles of asymmetric synthesis can be applied.

For instance, the use of chiral auxiliaries or catalysts in the reductive amination or hydrogenation steps could induce stereoselectivity, leading to the formation of a single enantiomer of the product. The stereoselective synthesis of related compounds, such as (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, has been reported, indicating that asymmetric routes to similar scaffolds are feasible. apolloscientific.co.ukkeyorganics.net Asymmetric fluorocyclization reactions initiated by a fluorination process have also been developed for the synthesis of other fluorine-bearing heterocyclic compounds, which could potentially be adapted for the synthesis of chiral difluoro-indan derivatives. escholarship.org

Stereoselective Formation of the Dihydroindene Amine Core

The creation of the chiral center at the C2 position of the indane core is a critical step. A primary route involves the transformation of the corresponding ketone, 5,6-difluoro-2,3-dihydro-1H-inden-2-one. Stereoselective direct reductive amination (DRA) is a powerful method for this conversion. rsc.org This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ to the desired primary amine. wikipedia.org The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. For instance, specialized catalyst systems, such as those involving rhenium, have been shown to achieve excellent diastereoselectivity in the reductive amination of cyclic ketones. rsc.org

An alternative two-step pathway involves the initial stereoselective reduction of the ketone to the corresponding chiral alcohol, 5,6-difluoro-2,3-dihydro-1H-inden-2-ol. This can be accomplished using various chiral reducing agents or catalysts. The resulting enantiomerically enriched alcohol is then converted to the amine, typically via activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source.

Chiral Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (a 50:50 mix of both enantiomers) of this compound, resolution is required to isolate the individual enantiomers. libretexts.org The most common method is classical resolution via the formation of diastereomeric salts. mdpi.com

This process involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. youtube.com Because the enantiomers of the amine react with the same chiral acid, they form two different diastereomeric salts. Diastereomers have distinct physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. libretexts.orggoogle.com After separation, the individual diastereomeric salts are treated with a base to neutralize the resolving acid, thereby liberating the pure (R)- or (S)-enantiomer of the amine. youtube.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Separation Principle |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with different solubilities. youtube.com |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Forms diastereomeric salts separable by crystallization. |

Another powerful technique for separating enantiomers is chiral chromatography, often performed using High-Performance Liquid Chromatography (HPLC). youtube.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral material, causing them to travel through the column at different rates and elute separately, allowing for their isolation. khanacademy.org

Asymmetric Catalysis in Indane Amine Synthesis

Asymmetric catalysis aims to directly produce a single desired enantiomer, avoiding the need for resolution. youtube.com This is achieved by using a small amount of a chiral catalyst to steer the reaction towards the preferred stereochemical outcome. For the synthesis of chiral amines like this compound, two prominent catalytic strategies are asymmetric reductive amination and enzymatic catalysis.

In asymmetric reductive amination, a chiral catalyst, often a transition metal complex with a chiral ligand, controls the facial attack of the reducing agent on the intermediate imine. Palladium-catalyzed asymmetric alkylations of indanone derivatives, for instance, have been developed to construct chiral centers with high enantioselectivity. mdpi.com

Biocatalysis, particularly the use of enzymes, has emerged as a highly effective method for producing chiral amines. rsc.org Transaminases (also known as aminotransferases) are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone substrate with exceptional enantioselectivity. acs.orgnih.gov Using a transaminase that is selective for the synthesis of either the (R)- or (S)-amine from 5,6-difluoro-2,3-dihydro-1H-inden-2-one can provide direct access to the desired enantiomer in high purity.

Catalytic Systems and Reaction Conditions in Synthesis

The choice of catalytic system is fundamental to the success of the synthesis, influencing yield, selectivity, and process viability.

Palladium-Catalyzed Hydrogenation

Palladium-based catalysts are highly versatile and widely used in the synthesis of amines. wikipedia.org In the context of reductive amination, after the ketone and amine source have formed the intermediate imine, catalytic hydrogenation is a common method for the reduction step. Palladium on carbon (Pd/C) is a robust heterogeneous catalyst frequently used for this purpose, typically with hydrogen gas (H₂) as the terminal reducing agent. The palladium surface adsorbs hydrogen, creating active palladium hydride species that efficiently reduce the carbon-nitrogen double bond of the imine to form the amine. wikipedia.org This method is valued for its high efficiency and the ease of removing the heterogeneous catalyst by simple filtration.

Role of Lewis Acids in Electrophilic Aromatic Substitution

The synthesis of the indanone precursor, 5,6-difluoro-2,3-dihydro-1H-inden-1-one or -2-one, often involves intramolecular Friedel-Crafts reactions. In these reactions, a Lewis acid plays a crucial role as a catalyst. The Lewis acid coordinates to a carbonyl group in an acyl halide or carboxylic acid precursor, increasing its electrophilicity. This activation facilitates an intramolecular electrophilic aromatic substitution, where the acyl group attacks the difluorobenzene ring to form the five-membered ring of the indane skeleton. Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and iron(III) bromide (FeBr₃). The strength and type of Lewis acid must be carefully selected to optimize the cyclization and prevent side reactions.

Continuous Flow Methodologies for Process Optimization

Modern chemical manufacturing increasingly employs continuous flow technologies to enhance safety, efficiency, and scalability. nih.gov The synthesis of chiral amines is well-suited to this approach. rsc.orgwhiterose.ac.uk In a flow system, reactants are continuously pumped through a reactor, which often contains an immobilized catalyst in a packed bed. acs.orgnih.gov

This methodology offers several advantages for the synthesis of this compound:

Enhanced Safety: Small reaction volumes at any given time minimize risks associated with exothermic reactions or hazardous reagents.

Improved Efficiency: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivities. acs.org

Catalyst Reuse: Immobilizing the catalyst (e.g., a transaminase enzyme or a palladium complex) in the reactor allows for its continuous reuse over long periods, reducing costs and waste. nih.govnih.gov

Continuous flow systems using immobilized transaminases have been successfully developed for the asymmetric synthesis of chiral amines, demonstrating high throughput and excellent enantioselectivity. rsc.orgnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scale-up | Difficult, requires redesign of reactors. | Simpler, by running the system for longer or in parallel. mdpi.com |

| Safety | Higher risk due to large volumes of reagents. whiterose.ac.uk | Inherently safer with small internal volumes. nih.gov |

| Heat & Mass Transfer | Often inefficient and variable. | Highly efficient and controlled. |

| Catalyst Handling | Requires separation after each batch. | Catalyst is contained and reused within the reactor. nih.gov |

| Process Control | Less precise control over parameters. | Precise and automated control. acs.org |

Considerations in Industrial-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of process efficiency, cost-effectiveness, and environmental impact. For a specialized chemical intermediate like this compound, two pivotal considerations are the longevity and sustainability of the catalytic systems employed and the precise control over the placement of functional groups on the indane scaffold.

Catalyst Reusability and Sustainability

In industrial chemical manufacturing, the ability to reuse catalysts over multiple cycles is paramount for minimizing costs and reducing the environmental footprint of the process. alliedacademies.org Heterogeneous catalysts are often preferred in industrial settings due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. alliedacademies.org For the synthesis of indane derivatives, several catalytic steps are typically involved, such as reductions and ring-forming reactions, where catalysts like palladium on carbon (Pd/C) or various Lewis acids are commonly used. tdcommons.org

The development of robust catalytic systems that maintain high activity and selectivity over numerous runs is a key area of research. nih.gov For instance, in hydrogenation or reduction steps common in the synthesis of aminoindanes, the stability of the metal catalyst on its support is critical. Leaching of the active metal into the product stream not only contaminates the product but also deactivates the catalyst. Similarly, in reactions like Friedel-Crafts acylations, which might be employed to introduce functional groups, the recovery and reuse of the Lewis acid catalyst are important for process economics.

To illustrate the importance of catalyst reusability, the following table presents representative data on the performance of a hypothetical reusable catalyst in a key synthetic step for an indane derivative.

| Catalyst Cycle | Product Yield (%) | Product Purity (%) | Catalyst Activity Retention (%) |

|---|---|---|---|

| 1 | 95.2 | 99.5 | 100 |

| 2 | 94.8 | 99.4 | 99.6 |

| 3 | 94.5 | 99.3 | 99.3 |

| 4 | 93.9 | 99.1 | 98.6 |

| 5 | 93.1 | 98.9 | 97.8 |

This table presents illustrative data to demonstrate the concept of catalyst reusability. Actual performance would depend on the specific catalyst and reaction conditions.

Sustainable catalytic processes also emphasize the use of non-toxic, earth-abundant materials and reaction conditions that are less energy-intensive. alliedacademies.org

Regioselectivity Control in Aromatic Functionalization

Achieving high regioselectivity is a significant challenge in the synthesis of substituted indanes, including the 5,6-difluoro derivative. The placement of substituents on the aromatic ring is directed by the existing groups. In the case of an N-protected 2-aminoindane, the protecting group and the electron-donating nature of the dihydroindenyl system will influence the position of subsequent electrophilic aromatic substitution reactions.

A practical example of regioselectivity control can be drawn from the synthesis of the structurally related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine. google.com In a patented process, high regioselectivity is achieved during Friedel-Crafts acylation by using a protecting group on the amine and carefully controlling the reaction conditions. google.com The N-trifluoroacetyl group, for instance, can direct acylation to the desired positions on the aromatic ring. google.com The choice of Lewis acid and solvent system also plays a crucial role in maximizing the yield of the desired regioisomer.

For the synthesis of this compound, similar strategies would be essential. The two fluorine atoms at the 5- and 6-positions are introduced early in the synthetic sequence, and subsequent functionalization must proceed with high fidelity to avoid the formation of unwanted isomers that would be difficult and costly to separate. The electronic effects of the fluorine atoms would need to be carefully considered in the design of any aromatic functionalization steps.

The table below illustrates how different reaction parameters could influence the regioselectivity of a hypothetical functionalization step on a difluoro-indane precursor.

| Catalyst/Promoter | Solvent | Temperature (°C) | Desired Regioisomer Ratio | Other Isomers (%) |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | 0 | 95:5 | 5 |

| FeCl₃ | Nitromethane | 25 | 80:20 | 20 |

| ZnCl₂ | Dichloromethane | 0 | 90:10 | 10 |

| AlCl₃ | Carbon Disulfide | -10 | 98:2 | 2 |

This table provides representative data to illustrate factors affecting regioselectivity. The ratios are hypothetical and would vary based on the specific reaction.

Ultimately, the successful industrial-scale synthesis of this compound hinges on the development of a process that is not only high-yielding but also sustainable and regiochemically precise. This requires a deep understanding of catalytic principles and the electronic effects governing aromatic substitution patterns.

Chemical Reactivity and Derivatization of 5,6 Difluoro 2,3 Dihydro 1h Inden 2 Amine

Reactions Involving the Amine Functionality

The primary amine group is a key site for a variety of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Amide Formation for Protection and Derivatization

The primary amine of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine readily undergoes acylation with various acylating agents to form stable amide derivatives. This reaction is fundamental for both protecting the amine group during subsequent transformations and for synthesizing a wide array of functionalized analogs. google.comorganic-chemistry.org

Commonly employed acylating agents include acyl chlorides and acid anhydrides. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide or carboxylic acid byproduct. hud.ac.ukfishersci.co.uk For instance, reaction with acetyl chloride would yield N-(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)acetamide.

The choice of acylating agent allows for the introduction of a vast range of substituents. For example, using benzoyl chloride would introduce a phenyl group, while employing succinic anhydride (B1165640) would lead to a derivative bearing a carboxylic acid functionality. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery.

Furthermore, amide bond formation is a cornerstone of peptide synthesis. researchgate.net The amine of this compound can be coupled with amino acids or peptides using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of activating agents such as HOBt or HATU. fishersci.co.ukmasterorganicchemistry.com

A patent describes a process for preparing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine where the amino group of the related compound 2-aminoindan (B1194107) is protected by reacting it with ethyl trifluoroacetate (B77799) to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide. google.com This highlights the use of acylation as a protective strategy.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)acetamide |

| Benzoyl chloride | N-(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)benzamide |

Alkylation and Reductive Amination Reactions

Alkylation of the primary amine can be achieved, though direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines. masterorganicchemistry.com

A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com This powerful reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or a ketone, followed by in-situ reduction of the C=N double bond. masterorganicchemistry.comyoutube.comchemistrysteps.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganicchemistrytutor.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the carbonyl group of the starting aldehyde or ketone, allowing for a one-pot reaction. youtube.comorganicchemistrytutor.com

For example, reacting this compound with acetone (B3395972) in the presence of a suitable reducing agent would yield N-isopropyl-5,6-difluoro-2,3-dihydro-1H-inden-2-amine. This method provides a versatile route to a wide range of N-substituted derivatives. organic-chemistry.org

Table 2: Reductive Amination Examples

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Acetone | Sodium cyanoborohydride | N-isopropyl-5,6-difluoro-2,3-dihydro-1H-inden-2-amine |

| Benzaldehyde | Sodium triacetoxyborohydride | N-benzyl-5,6-difluoro-2,3-dihydro-1H-inden-2-amine |

Oxidation and Reduction Pathways

The oxidation of the primary amine functionality of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield the corresponding hydroxylamine (B1172632) or nitroso derivative. More vigorous oxidation can lead to the formation of a nitro compound or potentially ring-opened products.

Conversely, while the amine group itself is in a reduced state, the indane ring system can be subject to reduction under certain conditions. However, reactions targeting the reduction of the amine functionality are not applicable as it is already an amine. The primary focus of reduction pathways would be on other functional groups that might be present in a derivatized molecule.

It is important to note that the fluorine substituents on the aromatic ring are generally stable to common oxidizing and reducing agents used for amine transformations.

Transformations of the Fluorinated Indane Ring System

The difluorinated indane ring provides a scaffold for further functionalization, although the presence of the fluorine atoms significantly influences its reactivity.

Electrophilic Aromatic Substitution Patterns

The two fluorine atoms on the benzene (B151609) ring are strongly deactivating and ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. youtube.com However, due to the strong deactivating effect, EAS reactions on the 5,6-difluoroindane ring are generally difficult and require harsh conditions.

The potential sites for electrophilic attack are the C4 and C7 positions. The directing effects of the fluorine atoms and the alkyl portion of the indane ring would influence the regioselectivity of such reactions. Given that fluorine is an ortho-, para-director, substitution would be directed to the positions adjacent to the fluorines. However, the strong inductive electron-withdrawing nature of fluorine significantly reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. youtube.com

A patented process for the preparation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine involves Friedel-Crafts acylation on a protected 2-aminoindan. google.com This suggests that under appropriate conditions, electrophilic substitution on the indane ring is feasible. In the case of this compound, any electrophilic substitution would likely occur at the C4 or C7 position, though it would be a challenging transformation.

Transformations Involving Fluorine Substituents

The carbon-fluorine bond is exceptionally strong, making the fluorine substituents on the aromatic ring highly stable and generally unreactive towards nucleophilic substitution. core.ac.uk Direct displacement of the fluorine atoms is not a common transformation under standard laboratory conditions.

However, under specific and often harsh conditions, such as those involving very strong nucleophiles or organometallic reagents, nucleophilic aromatic substitution (SNAAr) could potentially occur. The electron-withdrawing nature of the second fluorine atom would activate the ring towards such reactions, but the conditions required are typically severe.

It is more common for the fluorine atoms to remain intact throughout a synthetic sequence, with their primary role being to modulate the electronic properties and metabolic stability of the final molecule. The high reactivity of elemental fluorine makes its direct handling challenging and typically requires specialized equipment. youtube.comyoutube.comyoutube.com

Nucleophilic Aromatic Substitution on Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying the aromatic ring of this compound. In contrast to electrophilic aromatic substitution, which is typical for electron-rich aromatic rings, SNAr occurs on electron-poor aromatic systems. libretexts.org The presence of strong electron-withdrawing groups is crucial for this reaction to proceed, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

In the case of this compound, the two fluorine atoms act as powerful electron-withdrawing groups through the inductive effect. This withdrawal of electron density makes the aromatic ring electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The reaction generally proceeds via an addition-elimination mechanism. libretexts.org

A noteworthy aspect of SNAr reactions on fluoroarenes is the role of fluorine as a leaving group. While fluorine is typically considered a poor leaving group in SN2 reactions due to the strength of the carbon-fluorine bond, in SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating this initial attack. youtube.com Consequently, fluoroarenes can be more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts.

For SNAr to occur, the electron-withdrawing substituents must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. masterorganicchemistry.comwikipedia.org In this compound, the fluorine atoms are ortho to each other. While direct studies on the nucleophilic substitution of this specific compound are not widely available in the public literature, the principles of SNAr on similar difluorinated systems suggest that it would be reactive towards strong nucleophiles. For instance, studies on 1,2-difluorobenzene (B135520) and other difluorinated aromatic compounds demonstrate their ability to undergo nucleophilic substitution.

The regioselectivity of such reactions on this compound would be influenced by the combined electronic effects of the fluorine atoms and the dihydroindenyl ring system, as well as the nature of the attacking nucleophile.

Formation of Complex Derivatives and Conjugates

The primary amine group of this compound is a versatile handle for the synthesis of a wide array of complex derivatives and conjugates. Standard reactions targeting primary amines, such as acylation and sulfonylation, can be readily applied.

Amide and Sulfonamide Derivatives:

The formation of amides and sulfonamides are common derivatization strategies. For example, reaction with an acyl chloride or a sulfonyl chloride in the presence of a base would yield the corresponding N-acylated or N-sulfonylated products. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, the synthesis of various benzamide (B126) derivatives often involves the coupling of a substituted benzoic acid with an amine. nih.gov Similarly, benzenesulfonamide (B165840) derivatives have been synthesized through the reaction of an amine with a substituted benzenesulfonyl chloride. nih.gov

Below is a table illustrating the types of amide and sulfonamide derivatives that can be conceptually synthesized from this compound based on standard organic synthesis methodologies.

| Reagent Class | Example Reagent | Derivative Type |

| Acyl Halides | Acetyl chloride | N-acetyl-5,6-difluoro-2,3-dihydro-1H-inden-2-amine |

| Benzoyl chloride | N-benzoyl-5,6-difluoro-2,3-dihydro-1H-inden-2-amine | |

| Sulfonyl Halides | Benzenesulfonyl chloride | N-(benzenesulfonyl)-5,6-difluoro-2,3-dihydro-1H-inden-2-amine |

| p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-5,6-difluoro-2,3-dihydro-1H-inden-2-amine |

Bioconjugates:

The concept of bioconjugation involves linking a biomolecule, such as a peptide or a nucleic acid, to a synthetic molecule to create a hybrid with novel properties. kbdna.com The primary amine of this compound can serve as a point of attachment for such conjugations.

Peptide coupling reactions are a prime example. The amine can react with the activated carboxylic acid of an amino acid or peptide to form a stable amide bond. This process is central to the synthesis of peptidomimetics and other complex drug candidates. bachem.comnih.govmasterorganicchemistry.com Various coupling reagents, such as HATU or HBTU, are employed to facilitate this reaction in a controlled manner. bachem.com The synthesis of 2-aminoindane-2-carboxylic acid highlights the utility of the aminoindan scaffold in creating amino acid analogues for incorporation into larger structures. chemimpex.comnih.gov

The following table outlines potential conjugation strategies for this compound.

| Conjugation Partner | Linkage Type | Potential Application |

| Amino Acid (e.g., Glycine) | Amide | Peptidomimetic synthesis |

| Peptide | Amide | Targeted drug delivery |

| Fluorophore | Amide/Sulfonamide | Biological imaging |

| Polyethylene glycol (PEG) | Amide | Improving pharmacokinetic properties |

Studies on related 2-aminoindan derivatives have shown their interaction with biological targets, and their derivatization, including acetylation, has been observed in metabolic studies. researchgate.netnih.gov This underscores the potential for creating a diverse library of biologically active compounds from the this compound scaffold.

Applications in Advanced Organic Synthesis

5,6-Difluoro-2,3-dihydro-1H-inden-2-amine as a Chiral Building Block

Chiral amines are indispensable in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, or integral components of final drug products. sigmaaldrich.com The structure of this compound possesses a stereocenter at the C2 position of the indane ring, allowing it to exist as a pair of enantiomers. When resolved into its single enantiomeric forms, (R)- and (S)-5,6-difluoro-2,3-dihydro-1H-inden-2-amine become powerful chiral building blocks.

These enantiopure amines are valuable intermediates for synthesizing natural products and pharmaceuticals, where specific stereochemistry is crucial for biological activity. sigmaaldrich.com The synthesis of enantiomerically pure molecules often relies on starting materials from the "chiral pool" or on asymmetric synthesis methods. The rigid, bicyclic framework of the indane nucleus provides a well-defined spatial orientation for the amine group, which is advantageous for controlling stereoselectivity in subsequent reactions. This conformational rigidity can be exploited to direct the approach of reagents, leading to high diastereoselectivity in the construction of new stereocenters.

Table 1: Potential Applications of Chiral this compound

| Application Area | Role of the Chiral Amine | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | As a precursor to chiral ligands for transition metals. | Enantioselective synthesis of alcohols, amines, or carbon-carbon bonds. |

| Pharmaceutical Synthesis | Incorporation into a drug's final structure. | Introduction of a key stereocenter necessary for target binding and efficacy. |

Utility in the Construction of Complex Organic Molecules

The difluorinated indane structure is a desirable scaffold in medicinal chemistry. The synthesis of derivatives, such as trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, has been explored for creating ligands for dopamine receptors, highlighting the utility of the aminoindane core in constructing complex, biologically active molecules. nih.gov The presence of the primary amine group on the this compound scaffold provides a reactive handle for a wide array of chemical transformations, enabling its elaboration into more intricate structures.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.govnih.gov Primary amines are key components in many foundational MCRs, such as the Ugi and Passerini reactions. nih.govbeilstein-journals.org

As a primary amine, this compound is a suitable candidate for participation in such reactions. For instance, in an Ugi four-component reaction, it could react with an aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble a complex α-acylamino carboxamide derivative. This approach allows for the creation of diverse chemical libraries by systematically varying the other components of the reaction, which is a powerful strategy in drug discovery. nih.gov The use of a fluorinated building block like this in MCRs directly installs the desirable difluoroindane motif into a larger, more complex scaffold in a single, efficient step.

Nitrogen-containing heterocycles are among the most significant structural motifs found in pharmaceuticals and natural products. nih.gov Primary amines are fundamental precursors for the synthesis of a vast array of heterocyclic systems. This compound can serve as a versatile scaffold for building fused or appended heterocyclic rings.

Table 2: Examples of Potential Heterocyclic Syntheses

| Reactant Type | Resulting Heterocycle | Significance |

|---|---|---|

| 1,2-Diketone | Pyrazine derivative | Common scaffold in pharmaceuticals and materials. |

| β-Ketoester | Dihydropyrimidinone derivative | Core of Biginelli reaction products with diverse bioactivities. |

Integration into Fluorinated Organic Chemistry Pathways

The development of novel synthetic routes to access fluorinated amines is a significant area of research, driven by the impactful role of fluorine in pharmaceuticals. acs.orgnih.govresearchgate.net this compound is an exemplar of the types of fluorinated building blocks that are integrated into these synthetic pathways to create next-generation molecules.

The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The this compound molecule itself constitutes a rigid, fluorinated amine scaffold. The synthesis of conformationally restricted fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold highlights the strategy of using rigid skeletons with specific fluorine substitution patterns in drug design. enamine.net This approach is valuable because conformational restriction can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The difluoroindane scaffold provides this rigidity, while the fluorine atoms and the amine group offer opportunities for modulating electronic properties and for further derivatization.

The introduction of fluorine into a molecule profoundly alters its properties. tandfonline.com The C-F bond is the strongest single bond in organic chemistry, and fluorine's high electronegativity creates a significant dipole moment. nih.gov These characteristics have several important consequences for molecular design.

Metabolic Stability : The strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine atoms on the aromatic ring of the indane scaffold, as in this compound, can block sites that would otherwise be susceptible to hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate. nih.govresearchgate.net

pKa Modulation : The powerful electron-withdrawing nature of fluorine atoms influences the acidity or basicity of nearby functional groups. The two fluorine atoms on the benzene (B151609) ring will lower the electron density of the entire ring system, which in turn can lower the pKa of the amine group at the C2 position. This modulation of pKa is critical for controlling a molecule's ionization state at physiological pH, which affects its solubility, membrane permeability, and ability to interact with its biological target. researchgate.net

Binding Interactions : Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and electrostatic interactions. benthamscience.comscispace.com It can also enhance hydrophobic interactions. benthamscience.com By positioning the difluorinated ring within a receptor's binding pocket, these interactions can lead to increased binding affinity and potency. tandfonline.com

Table 3: Impact of Fluorine Substitution on Molecular Properties

| Property | Influence of Fluorine | Consequence for Drug Design |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism due to high C-F bond energy. nih.gov | Increased drug half-life and bioavailability. |

| Basicity (pKa) | Lowers the pKa of the amine group through inductive electron withdrawal. researchgate.net | Optimized solubility, permeability, and target binding. |

| Binding Affinity | Can form hydrogen bonds and other electrostatic interactions with protein targets. tandfonline.combenthamscience.com | Enhanced potency and selectivity. |

| Lipophilicity | Increases lipophilicity compared to hydrogen, affecting membrane permeability. benthamscience.comscispace.com | Improved absorption, distribution, and blood-brain barrier penetration. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. Through various NMR experiments, it is possible to obtain a comprehensive atomic-level map of the molecule.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information about the chemical structure.

¹H NMR Spectroscopy : The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the connectivity to neighboring protons (spin-spin coupling). For this compound, the spectrum is expected to show signals in the aromatic region for the two protons on the benzene ring and in the aliphatic region for the protons on the five-membered ring, including the methine (CH) proton at the C2 position and the two methylene (B1212753) (CH₂) groups at the C1 and C3 positions. The amine (NH₂) protons would also be visible, though their signal can be broad and may exchange with deuterium in certain solvents.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts differentiate between aromatic carbons and aliphatic carbons. The carbons bonded to fluorine (C5 and C6) will exhibit characteristic splitting due to C-F coupling. Combining ¹³C data with experiments like DEPT (Distortionless Enhancement by Polarization Transfer) helps distinguish between CH₃, CH₂, CH, and quaternary carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 / H3 (CH₂) | 2.8 - 3.4 | ~35 - 45 |

| H2 (CH) | 3.5 - 4.0 | ~50 - 60 |

| H4 / H7 (Ar-H) | 6.9 - 7.2 | ~110 - 120 (with C-F coupling) |

| NH₂ | 1.5 - 3.0 (variable, broad) | N/A |

| C1 / C3 | N/A | ~35 - 45 |

| C2 | N/A | ~50 - 60 |

| C3a / C7a | N/A | ~140 - 150 (with C-F coupling) |

| C4 / C7 | N/A | ~110 - 120 (with C-F coupling) |

| C5 / C6 | N/A | ~145 - 155 (with large C-F coupling) |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between the methine proton (H2) and the methylene protons at C1 and C3, confirming the connectivity within the aliphatic ring. It would also reveal couplings between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduresearchgate.net This allows for the unambiguous assignment of carbon signals for all protonated carbons (C1, C2, C3, C4, and C7).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is vital for identifying quaternary carbons and piecing together the complete carbon skeleton. For instance, correlations from the methylene protons at C1 and C3 to the aromatic carbons would confirm the fusion of the two rings.

Table 2: Expected Key 2D NMR Correlations for this compound

| 2D Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H - ¹H | H1 ↔ H2, H3 ↔ H2, H4 ↔ H7 | Confirms proton connectivity in the aliphatic and aromatic rings. sdsu.edu |

| HSQC | ¹H - ¹³C (1-bond) | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H7 ↔ C7 | Directly links protons to their attached carbons. sdsu.eduresearchgate.net |

| HMBC | ¹H - ¹³C (2/3-bond) | H1 ↔ C2, C3, C7a; H2 ↔ C1, C3, C3a; H4 ↔ C5, C6, C7a | Establishes long-range connectivity, assigns quaternary carbons, and confirms the overall molecular structure. sdsu.edu |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR analysis. huji.ac.ilbiophysics.org It also has a wide chemical shift range, which makes the signals highly sensitive to the local electronic environment. biophysics.orgalfa-chemistry.com

In this compound, the two fluorine atoms are chemically non-equivalent and are expected to produce two distinct signals in the ¹⁹F NMR spectrum. These signals would appear as complex multiplets due to:

¹H-¹⁹F coupling : Coupling to the adjacent aromatic protons (a three-bond coupling, ³JHF) and potentially long-range couplings to the aliphatic protons of the five-membered ring.

¹⁹F-¹⁹F coupling : A four-bond coupling (⁴JFF) may exist between the fluorine atoms at C5 and C6.

The precise chemical shifts and coupling constants provide definitive proof of the fluorine substitution pattern on the aromatic ring. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million). nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. nih.govsemanticscholar.org For this compound, HRMS is used to confirm its molecular formula, C₉H₉F₂N.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₉H₉F₂N + H]⁺ | 170.0781 |

| [C₉H₉F₂N + Na]⁺ | 192.0599 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is widely used to analyze complex mixtures, assess compound purity, and monitor the progress of chemical reactions. nih.govut.ee

In the context of this compound, LC-MS can be used to:

Separate the target compound from any unreacted starting materials, byproducts, or other impurities.

Confirm the identity of the desired product by its mass-to-charge ratio in the eluted chromatographic peak.

Quantify the purity of the final product by comparing the peak area of the target compound to the total area of all detected peaks.

This technique is particularly effective for analyzing amino compounds, which are often amenable to common reversed-phase LC conditions and electrospray ionization (ESI) in the mass spectrometer. nih.govut.ee

Table 4: Illustrative LC-MS Analysis Data

| Retention Time (min) | Observed m/z ([M+H]⁺) | Compound Identity |

| 3.52 | 170.1 | This compound (Product) |

| 2.15 | --- | Impurity A |

| 4.78 | --- | Impurity B |

Advanced Spectroscopic and Analytical Research Methodologies

Advanced analytical techniques are indispensable for the comprehensive characterization of novel chemical entities. In the context of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine, a combination of spectroscopic and chromatographic methods provides in-depth information regarding its structural features, purity, and three-dimensional arrangement.

Computational and Theoretical Studies on 5,6 Difluoro 2,3 Dihydro 1h Inden 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and condensed matter physics. For a molecule like 5,6-difluoro-2,3-dihydro-1H-inden-2-amine, DFT calculations could provide valuable insights into its geometry, stability, and electronic properties. These calculations often involve optimizing the molecular structure to find the lowest energy conformation and then computing various properties at that geometry.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread out over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is the orbital that holds the most loosely bound electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons, thus acting as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net For this compound, the presence of the electron-donating amine group and the electron-withdrawing fluorine atoms would significantly influence the energies and distributions of the HOMO and LUMO. youtube.comresearchgate.net

Table 1: Hypothetical Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO. |

No specific experimental or theoretical data for the HOMO and LUMO energies of this compound were found in the searched literature.

Electrostatic Potential Surfaces

A molecular electrostatic potential (MEP) surface is a map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. youtube.com Red regions on the MEP surface indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. youtube.com For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, and regions of positive potential near the hydrogen atoms of the amine group and potentially influenced by the electron-withdrawing fluorine atoms.

Reaction Mechanism Investigations and Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including identifying intermediates and transition states. mdpi.com For the synthesis of this compound, theoretical studies could elucidate the reaction pathway, for instance, in a Friedel-Crafts type reaction which is a common method for the synthesis of related indane structures. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. Identifying the transition state allows for the calculation of the activation energy, which is a key factor in determining the reaction rate.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a wide range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, are used to study the time-dependent behavior of a molecular system. researchgate.netscielo.br An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. researchgate.net For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvents, or its binding to a biological target such as a receptor or enzyme. ksu.edu.sa These simulations can provide insights into how the molecule behaves in a dynamic environment, which is often more representative of real-world conditions than static models. researchgate.net

Table 2: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Example Value/Setting | Description |

| Force Field | OPLS-2005 | A set of parameters to describe the potential energy of the system. |

| Solvent Model | TIP3P | A model for water molecules in the simulation. |

| Simulation Time | 150 ns | The duration of the simulation. |

| Temperature | 300 K | The temperature at which the simulation is run. |

Specific molecular dynamics simulation studies for this compound were not found in the available literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra. For this compound, DFT calculations could predict its 1H and 13C NMR spectra, which would be characterized by specific chemical shifts for the protons and carbons in the indane ring system and influenced by the fluorine and amine substituents. Similarly, the calculated IR spectrum would show characteristic vibrational frequencies for the N-H bonds of the amine group and the C-F bonds.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Parameter |

| 1H NMR | Chemical Shifts (ppm) | - |

| 13C NMR | Chemical Shifts (ppm) | - |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | - |

No publications containing a comparison of theoretical and experimental spectroscopic data for this compound were identified in the search.

Q & A

Q. How do fluorinated analogs compare to chloro/bromo derivatives in pharmacokinetics?

- Methodology :

- Metabolic Stability : Fluorine’s low polarizability reduces CYP450-mediated oxidation compared to bromine.

- Half-Life (t½) : Fluorinated compounds often exhibit longer t½ due to stronger C-F bonds. Compare in vitro microsomal assays for 5-fluoro vs. 5-bromo derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.